N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide
Description
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a synthetic acetamide derivative featuring a piperidin-4-ylmethyl core substituted with a 2-aminoethyl group at the 1-position and an N-methyl acetamide moiety.
Properties
Molecular Formula |
C11H23N3O |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H23N3O/c1-10(15)13(2)9-11-3-6-14(7-4-11)8-5-12/h11H,3-9,12H2,1-2H3 |
InChI Key |
IZEGAWYJQFJSAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1CCN(CC1)CCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of protective groups . Industrial production methods often involve multi-step synthesis, including hydrogenation, cyclization, and functionalization reactions .
Chemical Reactions Analysis
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the piperidine ring, acetamide modifications, and side-chain functionalities. Below is a detailed comparison:
Substituted Piperidine Acetamides
Functional Group Analysis
- Aminoethyl vs. Phenethyl/Phenyl Groups: The aminoethyl group in the target compound contrasts with phenethyl or phenyl substituents in fentanyl analogs (e.g., 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide). This substitution reduces lipophilicity, likely diminishing blood-brain barrier penetration and opioid receptor binding compared to fentanyl derivatives .
- N-Methyl Acetamide vs.
Piperidine vs. Pyrrolidine Analogs
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide () replaces the piperidine ring with pyrrolidine. Piperidine derivatives generally exhibit better metabolic stability due to reduced ring strain .
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring with an aminoethyl group and an acetamide moiety, which contribute to its unique chemical reactivity and biological activities. The synthesis typically involves the reaction of piperidine derivatives with acylating agents under controlled conditions, often utilizing bases such as triethylamine or sodium hydroxide to facilitate the reaction process .
Synthetic Route
- Starting Materials : Piperidine derivative, acetic anhydride (or similar acylating agent).
- Reaction Conditions : Reflux in the presence of a base.
- Purification : Standard techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that piperidine derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential antibacterial and antifungal effects. For instance, similar compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0039 |
| This compound | E. coli | 0.025 |
The mechanism by which this compound exerts its biological effects primarily involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to inhibition of metabolic pathways or alteration of signal transduction processes .
Research Findings
Recent studies have explored the broader implications of piperidine derivatives in drug development and therapeutic applications:
- Cancer Therapy : Compounds with structural similarities to this compound are being investigated as tankyrase inhibitors, which are relevant in cancer treatment due to their role in the Wnt signaling pathway .
- Neuropharmacology : The compound’s potential role in treating neurological disorders is under investigation, particularly due to its ability to interact with neurotransmitter receptors .
- Antifungal Activity : In addition to antibacterial properties, certain piperidine derivatives have demonstrated antifungal activity against strains such as Candida albicans, indicating a broad spectrum of antimicrobial efficacy .
Study on Antimicrobial Efficacy
A study conducted on various piperidine derivatives, including this compound, revealed promising results in terms of antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional group modifications in enhancing antimicrobial potency .
Exploration of Therapeutic Potential
Another research effort focused on the therapeutic potential of piperidine derivatives in pain management and neurological applications, suggesting that modifications to the piperidine structure could yield compounds with improved efficacy and safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
